molecular formula C12H19N B2934482 2-(4-butylphenyl)ethan-1-amine CAS No. 743355-59-1

2-(4-butylphenyl)ethan-1-amine

Cat. No.: B2934482
CAS No.: 743355-59-1
M. Wt: 177.291
InChI Key: ZWVAEXGUCYEOBM-UHFFFAOYSA-N
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Description

Significance of the Phenylethylamine Scaffold in Organic Chemistry Research

The phenylethylamine scaffold is a fundamental structural motif in organic and medicinal chemistry. bohrium.commdpi.com It consists of a phenyl ring attached to an ethylamine (B1201723) side chain. This basic structure is found in a variety of naturally occurring and synthetic compounds with significant biological activities. mdpi.comwikipedia.org

The versatility of the phenylethylamine framework allows for extensive chemical modification. Substitutions on the phenyl ring, the ethylamine side chain, or the amino group can lead to a wide array of derivatives with distinct properties. wikipedia.org This structural flexibility makes the phenylethylamine scaffold a privileged starting point for the design and synthesis of new molecules with potential applications in various fields of research. bohrium.commdpi.com

In medicinal chemistry, the phenylethylamine core is present in numerous compounds that interact with a variety of biological targets, including receptors and enzymes in the central nervous system. bohrium.commdpi.com Researchers have explored modifications of this scaffold to develop agents with specific activities. nih.gov The concept of bioisosteric replacement, where parts of a molecule are substituted with other chemical groups of similar size and electronic properties, is often applied to the phenylethylamine structure to optimize its biological profile. beilstein-journals.orgnih.gov

Evolution of Research on 2-(4-butylphenyl)ethan-1-amine and Related Analogs

Research on substituted phenethylamines has evolved from the study of naturally occurring compounds to the rational design and synthesis of novel analogs with tailored properties. wikipedia.orgresearchgate.net Early research focused on understanding the structure-activity relationships of naturally occurring phenethylamines. scispace.com

The exploration of analogs of this compound involves modifying the butyl group, the position of substitution on the phenyl ring, and the nature of the amino group. For instance, research has been conducted on related compounds where the butyl group is replaced by other alkyl or functional groups. mdpi.com Additionally, the synthesis and study of analogs with different substitution patterns on the phenyl ring have been pursued. researchgate.net

The development of new synthetic methodologies has played a crucial role in the evolution of this research area. prepchem.comprepchem.com Efficient methods for the synthesis of substituted phenethylamines allow for the creation of diverse libraries of compounds for screening and further investigation. nih.govnih.gov

Scope and Research Directions for the Chemical Compound

The primary focus of research on this compound and its analogs is within the domain of chemical and biological research. Investigations into its potential applications are ongoing. For research purposes, it is often supplied as a hydrochloride salt. epa.gov

Future research directions for this compound and related compounds are likely to involve several key areas:

Exploration of Novel Analogs: The synthesis of new derivatives with diverse substitution patterns will continue to be a major focus. This includes the introduction of different functional groups on the phenyl ring and modifications of the ethylamine side chain to explore a wider chemical space. beilstein-journals.orgnih.gov

Investigation of Biological Activity: Further studies are needed to fully characterize the biological profile of this compound and its analogs. This involves in-depth investigations into their interactions with various biological targets. researchgate.netresearchgate.net

Development of Synthetic Methodologies: The development of more efficient and versatile synthetic routes to access these compounds remains an important research area. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-butylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-2-3-4-11-5-7-12(8-6-11)9-10-13/h5-8H,2-4,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAEXGUCYEOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Butylphenyl Ethan 1 Amine and Its Derivatives

Regioselective and Stereoselective Approaches in 2-(4-butylphenyl)ethan-1-amine Synthesis

Achieving precise control over the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the amine group is paramount in the synthesis of complex molecules. masterorganicchemistry.com

Direct and Selective Hydroamination Strategies for Primary Amine Formation

Direct hydroamination, the addition of an amine's N-H bond across a carbon-carbon double or triple bond, represents an atom-economical route to amines. wikipedia.org The development of methods for the direct and selective synthesis of primary amines from readily available alkenes is a significant challenge. nih.gov A notable advancement is the metal-free regioselective hydroamination of alkenes at room temperature, which allows for the efficient conversion of terminal and internal alkenes into a variety of primary amines. nih.govresearchgate.net This approach provides a direct pathway to highly functionalized primary amines, which are of considerable interest. nih.gov

The mechanism of intermolecular hydroamination can be influenced by the catalyst, which can activate either the amine or the unsaturated carbon-carbon bond. acs.org Four general mechanisms have been described for these transformations. acs.org For instance, base-catalyzed hydroamination of alkenes typically begins with the deprotonation of the amine to form a metal amide, which then undergoes a nucleophilic attack on the alkene. acs.org

Chiral Synthesis of Enantiopure this compound Derivatives

The synthesis of enantiomerically pure chiral amines is crucial for the production of many pharmaceuticals and biologically active compounds. acs.orgnih.gov Asymmetric hydrogenation is a powerful technique for achieving this, with significant progress made in the enantioselective synthesis of chiral amines with stereocenters at various positions relative to the nitrogen atom. acs.org

Several strategies have been developed for the synthesis of chiral amines, including:

Chiral Pool Synthesis: Utilizing naturally occurring enantiomerically pure starting materials like amino acids or sugars. ethz.ch

Resolution: Separating a mixture of enantiomers. ethz.ch

Chiral Auxiliaries: Employing a removable chiral group to direct the stereochemical outcome of a reaction. ethz.ch

Enantioselective Catalysis: Using a chiral catalyst to produce one enantiomer preferentially. ethz.ch

Reductive amination of prochiral ketones is a common and effective method for preparing chiral amines in high yield and enantioselectivity. d-nb.infouniovi.es This two-step process involves the formation of an imine followed by its reduction. d-nb.info The use of chiral auxiliaries in combination with Lewis acids and heterogeneous catalysts has been investigated to improve diastereoselectivity in the synthesis of certain chiral amines. d-nb.info

Enzymatic methods also play a vital role. Amine transaminases (ATAs) are enzymes that can catalyze the enantioselective synthesis of chiral amines from prochiral ketones. nih.govuniovi.es For example, a variety of ATAs have been screened for the biotransamination of 1-phenylpropan-2-one, with some showing excellent yield and enantiomeric excess for the (S)-enantiomer. uniovi.es Combining enzymatic reactions in a cascade process can lead to highly efficient and stereoselective syntheses. For instance, a dual-enzyme cascade has been developed for the regiodivergent and stereoselective hydroxyazidation of alkenes, yielding enantiomerically pure 1,2-azidoalcohols. nih.gov

Sustainable and Efficient Protocols for this compound Production

The development of sustainable and efficient synthetic methods is a key goal in modern chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials.

Metal-Free Catalysis in the Synthesis of this compound

Transition-metal catalysis is widely used in amine synthesis; however, the development of metal-free alternatives is a growing area of research due to the cost and potential toxicity of some metals. acs.orgunibo.it A significant breakthrough is the direct, metal-free hydroamination of alkenes to produce primary amines. nih.govresearchgate.net This method utilizes an ammonium (B1175870) carbonate as an ammonia (B1221849) surrogate and proceeds at room temperature, offering an efficient route to a wide range of primary amines. nih.govresearchgate.net

Metal-free, bifunctional cooperative catalysis using materials like amine-functionalized dendritic fibrous nanosilica has also been explored for reactions such as the Henry reaction, demonstrating the potential of these systems in carbon-carbon bond formation. rsc.org Furthermore, catalyst- and additive-free methods have been developed for the synthesis of related nitrogen-containing heterocycles, such as 2-substituted benzothiazoles, from aromatic and aliphatic amines. nih.gov

Utilization of Ammonia Surrogates and Bicarbonate-Mediated Routes in Amine Synthesis

While ammonia is a fundamental nitrogen source, its use can be challenging in a laboratory setting. rsc.org This has led to the development of ammonia surrogates, which are compounds that can deliver the -NH2 group in a more manageable form. rsc.orgresearchgate.net Ammonium carbonate has been successfully used as an ammonia surrogate in the metal-free hydroamination of alkenes. nih.govresearchgate.net

Other ammonia surrogates include N-aminopyridinium salts, which can be used for the synthesis of secondary amines through a self-limiting alkylation process. acs.orgnih.gov This method avoids the common problem of overalkylation. acs.org Urea and ammonium bicarbonate have also been employed as ammonia surrogates in the N-alkylation of alcohols to produce secondary amines. ibs.re.kr

Automated Synthesis Techniques for High-Throughput Derivatization of Amines

High-throughput experimentation (HTE) and automated synthesis platforms are transforming the way chemical reactions are optimized and new derivatives are discovered. beilstein-journals.org These systems allow for the rapid screening of a large number of reaction conditions and reagents. acs.org

Automated precolumn derivatization systems coupled with liquid chromatography/mass spectrometry (LC-MS) have been developed for the high-throughput analysis of amino acids and other amines. nih.govacs.org Derivatization reagents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu), are used to convert amines into derivatives that are more easily detected and separated. acs.orgsigmaaldrich.com This automation allows for much faster analysis cycles. nih.gov Desorption electrospray ionization (DESI) mass spectrometry is another powerful tool for the high-throughput sampling and analysis of reaction mixtures, enabling rapid exploration of chemical space. acs.org

Precursor-Based Synthesis Routes to this compound

The synthesis of this compound, a key phenethylamine (B48288) derivative, can be accomplished through various strategic pathways commencing from readily available precursors. These methods primarily involve the reduction of a functional group, such as a nitrile, nitro, or carbonyl group, attached to the appropriate carbon skeleton. The choice of precursor and reduction method allows for flexibility in synthesis design, depending on reagent availability, scale, and desired purity. Key precursor-based routes include the reduction of nitriles, nitroalkenes, amides, and the reductive amination of aldehydes.

Reduction of 4-butylphenylacetonitrile

A prominent and direct pathway to this compound involves the reduction of the nitrile precursor, 4-butylphenylacetonitrile. This precursor can be synthesized from p-tert-butylbenzyl bromide and potassium cyanide. chemicalbook.com The reduction of the nitrile functionality to a primary amine is a fundamental transformation in organic synthesis. Powerful hydride reagents, particularly Lithium Aluminium Hydride (LiAlH₄), are highly effective for this conversion. numberanalytics.comadichemistry.com The reaction is typically conducted in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the highly reactive hydride reagent. adichemistry.com

The general procedure involves the dropwise addition of a solution of the nitrile in the anhydrous solvent to a suspension of LiAlH₄ at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. nih.gov After the addition is complete, the mixture is stirred, often at room temperature or with gentle heating, for a sufficient duration to ensure complete reduction. nih.gov The reaction is then carefully quenched, followed by an aqueous workup to decompose the excess hydride and the resulting aluminum complexes, yielding the crude amine which can be purified. nih.gov

Table 1: Reaction Conditions for the Reduction of 4-butylphenylacetonitrile
ParameterConditionReference
Precursor4-butylphenylacetonitrile nih.gov
Reducing AgentLithium Aluminium Hydride (LiAlH₄) numberanalytics.comnih.gov
SolventAnhydrous Diethyl Ether or THF adichemistry.comnih.gov
Reaction TimeTypically several hours (e.g., 24 h) nih.gov
Temperature0 °C to room temperature nih.gov

Reduction of 1-(4-butylphenyl)-2-nitroethene

An alternative advanced methodology utilizes the corresponding β-nitrostyrene, 1-(4-butylphenyl)-2-nitroethene, as the synthetic precursor. The simultaneous reduction of both the nitro group and the alkene double bond is required to furnish the target phenethylamine. While catalytic hydrogenation or reduction with LiAlH₄ can achieve this, these methods can suffer from drawbacks such as catalyst poisoning or lack of selectivity. researchgate.netwikipedia.org

A more recently developed one-pot procedure employs a combination of Sodium Borohydride (NaBH₄) and a catalytic amount of Copper(II) Chloride (CuCl₂). nih.govchemrxiv.orgbeilstein-journals.org This system has proven effective for the clean and rapid conversion of various substituted β-nitrostyrenes into their corresponding phenethylamines with good to excellent yields, typically ranging from 62–83%. nih.gov The reaction is generally performed in an alcohol solvent, such as isopropanol, and heated to reflux. chemrxiv.org This method is advantageous due to its mild conditions, operational simplicity, and the use of a non-pyrophoric, easy-to-handle reducing agent in NaBH₄. nih.govbeilstein-journals.org

Table 2: Reaction Conditions for the One-Pot Reduction of 1-(4-butylphenyl)-2-nitroethene
ParameterConditionReference
Precursor1-(4-butylphenyl)-2-nitroethene nih.gov
Reducing SystemSodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) nih.govchemrxiv.org
SolventIsopropanol/Water chemrxiv.org
Reaction Time10–30 minutes nih.gov
TemperatureReflux (e.g., 80 °C) chemrxiv.org
Typical Yield62–83% nih.gov

Reductive Amination of 4-butylphenylacetaldehyde

Reductive amination of an aldehyde precursor, specifically 4-butylphenylacetaldehyde, provides another versatile route. This two-step, one-pot process involves the initial reaction of the aldehyde with an ammonia source to form an intermediate imine, which is subsequently reduced to the primary amine without isolation. libretexts.orgacsgcipr.org

The Borch reaction is a classic example of this transformation, which traditionally uses Sodium Cyanoborohydride (NaBH₃CN) as the reducing agent. chem-station.com NaBH₃CN is particularly effective because it is a mild reductant that selectively reduces the protonated iminium ion much faster than the starting aldehyde, especially under mildly acidic conditions (pH ~6-7) that favor iminium formation. chem-station.commasterorganicchemistry.com More recently, Sodium Triacetoxyborohydride (NaBH(OAc)₃) has gained popularity as a less toxic alternative that is also highly effective for reductive aminations. chem-station.commasterorganicchemistry.com The reaction is typically carried out in a solvent like methanol (B129727) or ethanol, with an ammonia source such as ammonium chloride or ammonium acetate. chem-station.com

Table 3: Typical Conditions for Borch Reductive Amination
ParameterConditionReference
Precursor4-butylphenylacetaldehyde acsgcipr.org
Amine SourceAmmonia, Ammonium Acetate, or Ammonium Chloride chem-station.com
Reducing AgentSodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) chem-station.commasterorganicchemistry.com
SolventMethanol, Ethanol, Dichloromethane (DCM), or THF chem-station.com
pH ControlMildly acidic (pH ~6-7) to facilitate iminium ion formation chem-station.com

Reduction of 4-butylphenylacetamide

The reduction of a primary amide, 4-butylphenylacetamide, offers a further synthetic pathway. Unlike the reduction of other carbonyl compounds like esters or ketones which yield alcohols, the reduction of amides with LiAlH₄ proceeds to the corresponding amine. ic.ac.uklibretexts.org This transformation is synthetically valuable as it converts the C=O group into a CH₂ group.

The mechanism of amide reduction by LiAlH₄ is distinct. It involves the initial complexation of the carbonyl oxygen with the aluminum species, followed by nucleophilic attack of a hydride ion. chemistrysteps.com The key step is the subsequent elimination of the oxygen atom as an aluminate salt to form an intermediate iminium ion, which is then further reduced by another equivalent of hydride to furnish the final amine. libretexts.orgchemistrysteps.com The reaction requires a stoichiometric amount of the powerful LiAlH₄ reagent and is performed under strictly anhydrous conditions in solvents like THF or diethyl ether. adichemistry.com

Table 4: Reaction Conditions for the Reduction of 4-butylphenylacetamide
ParameterConditionReference
Precursor4-butylphenylacetamide ic.ac.uk
Reducing AgentLithium Aluminium Hydride (LiAlH₄) ic.ac.uklibretexts.org
SolventAnhydrous Diethyl Ether or THF adichemistry.com
TemperatureRoom temperature or reflux ic.ac.uk
WorkupCareful quenching with water followed by base adichemistry.com

Chemical Transformations and Derivatization of 2 4 Butylphenyl Ethan 1 Amine

Amine-Centered Reactivity and Functional Group Interconversions

The primary amine group is the most reactive site in the 2-(4-butylphenyl)ethan-1-amine molecule, serving as a potent nucleophile and a base. This reactivity is harnessed in numerous functional group interconversions to synthesize a wide array of derivatives.

Nucleophilic Acyl Substitution and Amide Formation

The reaction of this compound with carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, or esters, proceeds via nucleophilic acyl substitution to form amides. libretexts.orgorganicchemistrytutor.comchemicalbook.com This is a fundamental transformation for creating a stable amide linkage. The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent. vinatiorganics.com This addition step forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., chloride, carboxylate) to yield the final amide product. libretexts.orgvinatiorganics.com

Various methods can be employed to facilitate this reaction. The use of highly reactive acyl chlorides or anhydrides often proceeds readily, sometimes in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). latech.edu Alternatively, direct condensation of the amine with a carboxylic acid can be achieved using coupling agents. latech.educhem960.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Table 1: Examples of Amide Formation Reactions

Acylating AgentReaction ConditionsProduct Type
Acetyl ChlorideInert solvent, optional base (e.g., pyridine)N-(2-(4-butylphenyl)ethyl)acetamide
Benzoic AnhydrideHeating in an appropriate solventN-(2-(4-butylphenyl)ethyl)benzamide
Carboxylic Acid + Condensing Agent (e.g., DCC, EDCI)Anhydrous solvent (e.g., DCM, DMF)Corresponding N-substituted amide
Illustrative conditions for the synthesis of amides from this compound.

Condensation Reactions and Imine/Hydrazone Derivative Synthesis

This compound, as a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrytalk.orglibretexts.orglibretexts.org This reaction is typically catalyzed by mild acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. chemistrytalk.orglibretexts.org The equilibrium of this reversible reaction is often driven towards the product by removing the water formed, for instance, by azeotropic distillation. libretexts.org

The mechanism involves the formation of a carbinolamine intermediate after the initial nucleophilic attack. chemistrytalk.org Protonation of the hydroxyl group under acidic conditions converts it into a good leaving group (water), which is subsequently eliminated to form the carbon-nitrogen double bond of the imine. libretexts.org

While direct reaction with hydrazine (B178648) (H₂NNH₂) forms hydrazones, derivatives of this compound can be prepared to contain a hydrazine moiety, which can then undergo condensation. For instance, if the amine were converted to a hydrazine derivative, it could react with carbonyl compounds to form the corresponding hydrazones. The synthesis of hydrazone derivatives generally involves the reaction of a hydrazine with an aldehyde or ketone.

Table 2: Imine Formation from this compound

Carbonyl CompoundTypical ConditionsProduct
BenzaldehydeMild acid catalyst (e.g., p-TsOH), solvent like toluene, reflux with Dean-Stark trap(E)-N-benzylidene-2-(4-butylphenyl)ethan-1-amine
AcetoneMild acid catalyst, refluxN-(propan-2-ylidene)-2-(4-butylphenyl)ethan-1-amine
Representative condensation reactions to form imine derivatives.

Formation of Amine-Borane Adducts from this compound

Amine-boranes are adducts formed between a Lewis basic amine and a Lewis acidic borane (B79455) (BH₃). aklectures.com this compound can act as a Lewis base, donating its lone pair of electrons to the vacant p-orbital of boron in borane. This results in the formation of a stable dative bond between the nitrogen and boron atoms, yielding the this compound-borane adduct. aklectures.com

The synthesis of such adducts is generally straightforward and can be achieved by reacting the amine with a borane source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). aklectures.comlibretexts.org These reagents provide a convenient way to handle the otherwise pyrophoric diborane (B8814927) gas. Amine-borane adducts are of interest as reducing agents and as stable sources for the delivery of borane. aklectures.comlibretexts.org

Conversion to Organic Azides

Primary amines like this compound can be converted into the corresponding organic azides. A common method for this transformation is the diazotransfer reaction. wikipedia.orgresearchgate.net This involves treating the amine with a reagent that can transfer a diazo group (N₂). Reagents such as triflyl azide (B81097) (TfN₃) or imidazole-1-sulfonyl azide are often used for this purpose. wikipedia.orgresearchgate.net The reaction mechanism typically involves the formation of a diazo intermediate which then eliminates nitrogen gas to yield the azide.

Another classical method involves the diazotization of the primary amine with a source of nitrous acid (e.g., sodium nitrite (B80452) and HCl) to form a diazonium salt, followed by treatment with an azide source, such as sodium azide. This method is more commonly applied to aromatic amines but can be adapted for aliphatic amines under specific conditions. Organic azides are versatile synthetic intermediates, notably used in cycloaddition reactions like the azide-alkyne "click" reaction.

Aromatic and Alkyl Chain Modifications in this compound Derivatives

While the amine group is the primary center of reactivity, the aromatic ring and its substituents can also be modified, typically after protecting the amine functionality to prevent side reactions.

Electrophilic Aromatic Substitution on the Butylphenyl Moiety

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The position of the incoming electrophile is directed by the two existing substituents: the n-butyl group and the 2-aminoethyl group.

n-Butyl Group: As an alkyl group, the n-butyl substituent is an activating group and an ortho, para-director. chemistrytalk.orglibretexts.org It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and stabilizing the carbocation intermediates (arenium ions) formed during the substitution, particularly when the attack is at the ortho or para positions. libretexts.org

2-Aminoethyl Group: The directing effect of the 2-aminoethyl group is more complex. Under the strongly acidic conditions often required for EAS, the primary amine will be protonated to form an ammonium (B1175870) ion (-CH₂CH₂NH₃⁺). This ammonium group is a powerful deactivating group due to its positive charge, which strongly withdraws electron density from the ring via an inductive effect. organicchemistrytutor.comwikipedia.org Consequently, the protonated group acts as a meta-director.

Therefore, the outcome of an electrophilic aromatic substitution reaction on this compound will be a competition between the directing effects of the ortho, para-directing butyl group and the meta-directing ammonium group. The butyl group activates the positions ortho to it (positions 3 and 5), while the ammonium group deactivates the entire ring but directs incoming electrophiles to the positions meta to it (also positions 3 and 5). In this case, both groups direct the electrophile to the same positions (3 and 5). However, the strong deactivating nature of the ammonium group would make the reaction significantly slower than with benzene itself.

To achieve substitution at the positions activated by the butyl group (ortho to it), the amine is typically first protected, for example, by converting it into an amide (e.g., an acetamide). The resulting N-acetylethyl group (-CH₂CH₂NHCOCH₃) is still deactivating but is an ortho, para-director due to the resonance donation from the nitrogen's lone pair. This would direct electrophiles to the positions ortho and para to the aminoethyl substituent (positions 3, 5, and 4, with 4 already occupied by the butyl group). The combined directing effects would then favor substitution at positions 3 and 5.

Table 3: Directing Effects on the Butylphenyl Ring

SubstituentElectronic EffectDirecting InfluenceReactivity Effect
-CH₂(CH₂)₂CH₃ (Butyl)Electron-donating (Inductive)Ortho, ParaActivating
-CH₂CH₂NH₃⁺ (Protonated Amine)Electron-withdrawing (Inductive)MetaStrongly Deactivating
-CH₂CH₂NHCOCH₃ (Protected Amide)Electron-withdrawing (Inductive), Electron-donating (Resonance)Ortho, ParaDeactivating (overall)
Summary of substituent effects on electrophilic aromatic substitution.

Table of Mentioned Compounds

Compound Name
This compound
N-(2-(4-butylphenyl)ethyl)acetamide
N-(2-(4-butylphenyl)ethyl)benzamide
(E)-N-benzylidene-2-(4-butylphenyl)ethan-1-amine
N-(propan-2-ylidene)-2-(4-butylphenyl)ethan-1-amine
This compound-borane

Side-Chain Functionalization and Diversification Strategies

The ethylamine (B1201723) side-chain of this compound is the primary site for chemical modification, enabling the synthesis of a diverse library of derivatives. The presence of the primary amine allows for several fundamental transformations, including N-acylation, N-alkylation, and reductive amination.

N-Acylation: This is a widely researched reaction for forming robust amide bonds. researchgate.netbath.ac.uk The primary amine of this compound can react with various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (often with coupling agents), to yield the corresponding N-acyl derivatives. This reaction is fundamental in medicinal chemistry for introducing a vast array of functional groups that can modulate the compound's physicochemical properties. researchgate.net Enzymatic methods, for instance using lipase (B570770), can also be employed for N-acylation reactions, sometimes offering high enantioselectivity. nih.gov

N-Alkylation: The introduction of alkyl groups to the primary amine can be achieved through several methods. A clean and efficient approach involves the use of alcohols as alkylating agents in the presence of an iridium catalyst. nih.gov This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the amine, followed by reduction of the resulting imine. Other catalytic systems, such as CuO-NiO/γ-Al2O3, have also been developed for the N-alkylation of amines with alcohols in fixed-bed reactors. researchgate.net These methods provide pathways to secondary and tertiary amines.

Reductive Amination: This powerful C-N bond-forming reaction is paramount in the synthesis of pharmaceuticals. acs.org It typically involves the reaction of the amine with a ketone or aldehyde to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents include sodium borohydride. youtube.com This strategy allows for the coupling of the this compound moiety to a wide variety of carbonyl-containing molecules, significantly diversifying the accessible chemical space.

These functionalization strategies are summarized in the table below.

Transformation Reagents/Catalysts Product Type
N-AcylationAcyl chlorides, Anhydrides, Carboxylic acids (+ coupling agents)Amides
N-AlkylationAlcohols (+ Iridium catalyst or other metal catalysts)Secondary/Tertiary Amines
Reductive AminationAldehydes/Ketones, Reducing agents (e.g., Sodium Borohydride)Secondary/Tertiary Amines

Integration of this compound into Complex Molecular Architectures

Beyond simple derivatization, this compound serves as a key structural component for building intricate molecular architectures, including fused heterocyclic systems and multifunctional scaffolds.

Incorporation into Fused Heterocyclic Systems (e.g., Thieno[3,2-d]pyrimidines, Furo[2,3-b]pyridines)

The nucleophilic nature of the primary amine in this compound makes it an ideal reagent for incorporation into heterocyclic cores via nucleophilic aromatic substitution (SNAr).

Thieno[3,2-d]pyrimidines: This heterocyclic system is a recognized scaffold in medicinal chemistry. The synthesis of N-phenethylthieno[3,2-d]pyrimidin-4-amines can be achieved by reacting a suitable phenethylamine (B48288) with a 4-chlorothieno[3,2-d]pyrimidine (B95853) precursor. Research on a closely related analogue, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine, demonstrates the viability of this approach. The SNAr reaction can be promoted under either acidic or basic conditions.

A study outlines two general procedures for this transformation:

Acid-Catalyzed SNAr: The reaction between 4-chlorothieno[3,2-d]pyrimidine and the amine is conducted in a tetrahydrofuran (B95107)/2-propanol solvent mixture with a catalytic amount of concentrated HCl.

Base-Promoted SNAr: The same starting materials are reacted in dimethyl sulfoxide (B87167) (DMSO) in the presence of a base such as potassium carbonate (K₂CO₃).

The choice of conditions can influence the reaction outcome and yield, with yields for various analogues ranging from 22% to 70%. These reactions provide a direct method for covalently linking the this compound scaffold to the thienopyrimidine core.

Furo[2,3-b]pyridines: The synthesis of substituted furo[2,3-b]pyridines can also utilize phenethylamine derivatives. For instance, the synthesis of 1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one involves a multi-step process starting from a substituted dihydropyridine-3-carbonitrile, demonstrating how the butylphenyl moiety can be integrated into this specific fused heterocyclic system.

Creation of Multifunctional Scaffolds Utilizing this compound

The term "multifunctional scaffold" in a chemical context refers to a core molecular structure that can be readily modified at multiple points to generate a library of compounds, or a molecule designed with distinct domains that perform different functions (e.g., targeting, binding, linking). The this compound structure is well-suited for this role.

The phenethylamine moiety is a common feature in a wide range of biologically active molecules, acting as a scaffold that presents key pharmacophoric features to biological targets. nih.gov For example, phenethylamine derivatives have been incorporated into ligands for adenosine (B11128) receptors and inhibitors of carbonic anhydrase. nih.gov

A more complex application is the use of the phenethylamine skeleton to build novel, multifunctional architectures. A copper-catalyzed, one-pot reaction has been developed to synthesize 1,2,3-triazolyl phenylethylamine scaffolds. acs.org This method uses a single copper catalyst to sequentially promote aziridination of a styrene, ring-opening with an azide, and finally a cycloaddition with an alkyne. acs.org This process transforms a simple precursor into a complex triazole-containing phenylethylamine scaffold, which is considered a pharmaceutically relevant core structure. acs.org In such a scaffold, the original phenethylamine backbone provides the basic structure, while the newly formed triazole ring and its substituents offer points for further diversification and the introduction of new functionalities.

The this compound molecule can therefore be viewed as a bifunctional building block:

The Amine Terminus: Allows for derivatization or linkage to other molecular components, as detailed in section 3.2.2.

The Butylphenyl Group: Provides a lipophilic domain that can be critical for molecular recognition and can be further functionalized on the aromatic ring if desired.

This dual nature enables its use as a foundational piece in combinatorial chemistry and the rational design of complex molecules with potentially multiple biological or chemical functions.

Computational Chemistry and Mechanistic Insights for 2 4 Butylphenyl Ethan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure of 2-(4-butylphenyl)ethan-1-amine. These methods, rooted in quantum mechanics, allow for the prediction of various molecular properties that govern its reactivity. Techniques such as Density Functional Theory (DFT) are commonly employed to model the electron distribution and molecular orbitals.

Key electronic properties that can be determined for this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. For instance, the lone pair of electrons on the nitrogen atom of the amine group is expected to be a primary contributor to the HOMO, indicating its nucleophilic character.

Furthermore, electrostatic potential maps can be generated to visualize the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. This information is invaluable for predicting how this compound will interact with other molecules.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy1.2 eVRepresents the energy of the lowest energy unoccupied orbital, indicating susceptibility to nucleophilic attack.
HOMO-LUMO Gap9.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment1.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of this compound over time. By simulating the motion of atoms and molecules, MD can map out the conformational landscape, identifying the most stable and frequently adopted shapes of the molecule.

For this compound, the flexibility of the butyl chain and the ethanamine side chain are of particular interest. MD simulations can reveal the preferred orientations of these groups relative to the phenyl ring. This is crucial for understanding how the molecule might fit into a binding site of a protein or interact with other molecules. The simulations can also provide information on intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations. The results of these simulations are often visualized as a free energy landscape, which maps the potential energy of the molecule as a function of its conformational coordinates.

Table 2: Conformational Analysis of this compound from MD Simulations

Conformational Dihedral AngleMost Probable Angle (degrees)Energy (kcal/mol)Population (%)
C-C-C-C (butyl chain)180 (anti)0.065
C-C-C-C (butyl chain)±60 (gauche)0.935
C-C-N (ethanamine side chain)1750.270
C-C-N (ethanamine side chain)±701.130

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from molecular dynamics simulations.

In Silico Approaches to Reaction Mechanism Elucidation for this compound Transformations

For example, the N-acylation of the primary amine group is a common transformation. In silico studies can model the reaction pathway, calculating the activation energies for different acylating agents and catalysts. This can help in optimizing reaction conditions and predicting the feasibility of a particular synthesis. Similarly, the oxidation of the butyl group or reactions involving the aromatic ring can be investigated computationally to understand the regioselectivity and stereoselectivity of such transformations.

Table 3: Predicted Activation Energies for a Hypothetical N-Acetylation Reaction

Reaction StepDescriptionPredicted Activation Energy (kcal/mol)
1Nucleophilic attack of the amine on the acetyl chloride12.5
2Tetrahedral intermediate formation-5.2 (relative to reactants)
3Chloride ion departure8.1

Note: This data is illustrative of the outputs from a computational study on a reaction mechanism and is not based on experimental results for this specific reaction.

Ligand-Protein Interaction Profiling through Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the potential biological activity of this compound by modeling its interactions with various protein targets.

In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and various conformations and orientations would be sampled. A scoring function is then used to estimate the binding affinity for each pose. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding. For this compound, the amine group could act as a hydrogen bond donor, while the butylphenyl group could engage in hydrophobic interactions within a protein's binding pocket.

Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Monoamine Oxidase B-7.8Tyr435, Gln206Hydrogen Bond, Pi-Alkyl
Dopamine Transporter-8.2Asp79, Phe326Salt Bridge, Hydrophobic
Serotonin Transporter-7.5Ile172, Tyr95Hydrophobic, Hydrogen Bond

Note: The protein targets and docking scores are for illustrative purposes to demonstrate the potential application of molecular docking.

Predicted Collision Cross Section Analysis for Structural Insights

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS and represents the effective area of the ion as it travels through a buffer gas. Computational methods can be used to predict the CCS of a molecule, which can then be compared to experimental data to provide structural validation.

For this compound, different conformers will have distinct shapes and therefore different predicted CCS values. By comparing the computationally predicted CCS values for various low-energy conformers with the experimentally measured CCS, it is possible to gain insights into the gas-phase structure of the ion. This can be particularly useful for distinguishing between isomers or for confirming the presence of a specific conformer.

Table 5: Predicted Collision Cross Section (CCS) Values for Different Adducts of this compound

Ion AdductPredicted CCS (Ų)
[M+H]⁺145.2
[M+Na]⁺152.8
[M+K]⁺158.4

Note: These CCS values are hypothetical and represent the type of data that would be generated from predictive models.

Advanced Applications of 2 4 Butylphenyl Ethan 1 Amine in Chemical Science

Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis

The primary utility of 2-(4-butylphenyl)ethan-1-amine in organic synthesis stems from the reactivity of its primary amine (-NH2) group. This functional group allows the molecule to serve as a foundational building block for the construction of more complex molecular architectures. jcbsc.org Amines are a critical class of organic compounds used as intermediates in the creation of a wide array of chemicals and pharmaceuticals.

The nucleophilic nature of the nitrogen atom in this compound allows it to readily participate in several fundamental organic reactions:

N-Acylation: It can react with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds. This reaction is one of the most common methods for incorporating the butylphenethyl group into larger molecules. For instance, its reaction with acetyl chloride would yield N-(4-butylphenethyl)acetamide.

Imination: Condensation with aldehydes or ketones results in the formation of imines (or Schiff bases). These imines can be further reduced to form secondary amines, providing a pathway to a diverse range of N-substituted derivatives.

N-Alkylation: The amine can be alkylated using alkyl halides or other electrophilic alkylating agents to produce secondary and tertiary amines, further expanding its synthetic utility.

These reactions underscore its importance as a versatile intermediate, enabling chemists to introduce the specific steric and electronic properties of the 4-butylphenethyl scaffold into target molecules.

Table 1: Representative Acylation Reaction

Reactant Reagent Product Reaction Type

Precursor in the Synthesis of Specialized Reagents and Catalytic Ligands

Primary amines are crucial starting materials for the synthesis of sophisticated molecules that function as specialized reagents or ligands for catalytic processes. The nitrogen atom can be incorporated into larger, often chiral, frameworks designed to coordinate with metal centers, forming catalysts for asymmetric synthesis.

While the foundational reactivity of this compound makes it a suitable candidate for such applications, specific examples of its use in the synthesis of widely recognized, specialized catalytic ligands are not extensively documented in peer-reviewed literature. The synthesis of transition metal complexes often involves ligands derived from primary amines, which are modified to create specific coordination environments for catalysis. nedirajtebosnu.net However, dedicated studies detailing the development of catalytic systems based explicitly on ligands derived from this compound are limited.

Contributions to Materials Science and Supramolecular Chemistry

The structure of this compound suggests potential applications in materials science and supramolecular chemistry. The molecule possesses both a hydrophobic component (the butylphenyl group) and a hydrophilic, hydrogen-bonding component (the amine group). This amphiphilic nature could, in principle, be exploited for the formation of self-assembling systems like monolayers or micelles.

Furthermore, the amine group can be used to graft the molecule onto surfaces or polymer backbones, thereby modifying the properties of materials to control surface energy, adhesion, or biocompatibility. Despite these theoretical possibilities, specific research detailing the application of this compound in the development of new materials or complex supramolecular assemblies is not widely reported in the current scientific literature.

Applications in Chemoenzymatic Processes and Biocatalysis

Chemoenzymatic synthesis and biocatalysis leverage the high selectivity of enzymes for chemical transformations. Enzymes such as transaminases, monoamine oxidases, or lipases can act on amine-containing substrates. These biocatalytic methods are particularly valued for their ability to produce enantiomerically pure compounds under mild reaction conditions.

The this compound molecule could potentially serve as a substrate in enzyme-catalyzed reactions. For example, a transaminase could be used for the asymmetric synthesis of a chiral version of the amine, or a lipase (B570770) could be used for the kinetic resolution of a racemic mixture. However, while the principles of biocatalysis are well-established for amines, specific studies and documented processes that utilize this compound as a key substrate or component in chemoenzymatic routes are not prevalent in the available literature.

Analytical Characterization and Spectroscopic Analysis of 2 4 Butylphenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(4-butylphenyl)ethan-1-amine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethylamine (B1201723) side chain protons, and the protons of the butyl substituent. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets in the range of δ 7.0-7.2 ppm. The protons of the ethylamine chain would present as two triplets: the benzylic methylene (B1212753) group (Ar-CH₂) adjacent to the aromatic ring and the methylene group attached to the amine (CH₂-N). The butyl group protons would appear as a triplet for the terminal methyl group and multiplets for the three methylene groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound would show distinct peaks for each carbon in the butyl chain, the ethylamine side chain, and the aromatic ring. Due to the para-substitution, the benzene ring will exhibit four distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm)
Butyl CH₃~0.9 (triplet)~14
Butyl CH₂~1.3-1.6 (multiplets)~22, ~33
Ar-CH₂ (Butyl)~2.6 (triplet)~35
Ar-CH₂ (Ethylamine)~2.7 (triplet)~40
CH₂-NH₂~2.9 (triplet)~46
Aromatic C-H~7.1 (two doublets)~128, ~129
Aromatic C (quaternary)-~138, ~140
NH₂Variable (broad singlet)-

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula for this compound is C₁₂H₁₉N, giving it a molecular weight of approximately 177.29 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 177. As an amine, it follows the nitrogen rule, where an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms.

The fragmentation of phenethylamines is well-characterized. The most significant fragmentation pathway for primary amines is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, this would result in the formation of a highly stable [CH₂NH₂]⁺ fragment, producing a base peak at m/z 30. libretexts.org Another common fragmentation is benzylic cleavage, where the bond between the alpha and beta carbons of the ethylamine side chain breaks, leading to the formation of a substituted tropylium (B1234903) ion.

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Table 2: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Fragmentation Pathway
177[C₁₂H₁₉N]⁺Molecular Ion (M⁺)
148[C₁₀H₁₄N]⁺Loss of ethyl group (•C₂H₅)
120[C₈H₁₀N]⁺Loss of butyl radical (•C₄H₉)
91[C₇H₇]⁺Tropylium ion
30[CH₂NH₂]⁺Alpha-cleavage

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a primary amine, this compound will exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com Other key absorptions include C-H stretches for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chains (below 3000 cm⁻¹), an N-H bending vibration around 1650-1580 cm⁻¹, and a C-N stretching vibration between 1250-1020 cm⁻¹. orgchemboulder.comucalgary.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems and chromophores. The chromophore in this compound is the substituted benzene ring. It is expected to exhibit absorption maxima (λ_max) in the UV region, typically around 260-270 nm, which is characteristic of the π → π* transitions of the aromatic system.

Table 3: Key Expected IR and UV-Vis Absorptions for this compound

Spectroscopy Absorption Range Assignment
IR3400-3250 cm⁻¹N-H stretch (primary amine, two bands) orgchemboulder.com
IR3100-3000 cm⁻¹Aromatic C-H stretch
IR2960-2850 cm⁻¹Aliphatic C-H stretch
IR1650-1580 cm⁻¹N-H bend (scissoring) orgchemboulder.com
IR1500-1400 cm⁻¹Aromatic C=C stretch
IR1250-1020 cm⁻¹C-N stretch orgchemboulder.com
UV-Vis~260-270 nmπ → π* transition (aromatic ring)

X-ray Crystallography for Solid-State Structure Determination and Conformational Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. While this compound is likely a liquid or oil at room temperature, it can be converted into a crystalline salt (e.g., hydrochloride or tartrate) suitable for analysis.

Should a suitable crystal be obtained, a single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsion angles. This information would reveal the exact conformation of the butyl and ethylamine side chains relative to the benzene ring in the solid state, as well as detailing intermolecular interactions like hydrogen bonding involving the amine group. As of now, there is no publicly available crystal structure for this specific compound in crystallographic databases.

Chromatographic Techniques for Purity Assessment, Isolation, and Reaction Monitoring (e.g., HPLC, UHPLC, TLC)

Chromatographic methods are indispensable for separating this compound from impurities, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are powerful techniques for purity analysis. A common method would involve reversed-phase chromatography on a C18 column. researchgate.netpensoft.net The mobile phase would typically be a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.net Detection is often achieved using a UV detector set to the λ_max of the aromatic chromophore. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for qualitatively monitoring reactions and checking purity. A silica (B1680970) gel plate is typically used as the stationary phase, with a solvent system such as ethyl acetate/hexane as the mobile phase. The amine spot can be visualized under UV light or by staining with an amine-specific reagent like ninhydrin. The retention factor (R_f) value is used to identify the compound relative to starting materials and byproducts.

Q & A

Q. What are the optimal synthetic routes for 2-(4-butylphenyl)ethan-1-amine, and how can purity be validated?

  • Methodological Answer : A common approach involves alkylation of 4-butylbenzaldehyde via reductive amination using sodium cyanoborohydride or catalytic hydrogenation with a palladium catalyst. For purification, column chromatography with a gradient eluent (e.g., hexane/ethyl acetate) is recommended. Purity validation requires 1H-NMR^1 \text{H-NMR} (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 2.6–3.0 ppm for amine protons) and HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity. Spectral alignment with literature data is critical .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

  • Methodological Answer : Introduce substituents at the phenyl ring (e.g., halogens, methoxy groups) or modify the ethylamine chain (e.g., branching, cyclization). For example, replacing the butyl group with a trifluoromethyl moiety alters lipophilicity and receptor binding. Computational tools like molecular docking (Glide, AutoDock) can predict interactions with targets such as serotonin receptors. Validate predictions via competitive binding assays .

Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer :
  • 1H-NMR^1 \text{H-NMR} to confirm aromatic and amine proton environments.
  • LC-MS for molecular ion detection and fragmentation pattern analysis.
  • IR spectroscopy to identify amine N-H stretches (~3300 cm1^{-1}) and aromatic C-H bends.
    Cross-referencing with published spectral libraries (e.g., PubChem) ensures accuracy .

Advanced Research Questions

Q. How do discrepancies in reported receptor binding affinities for this compound analogs arise, and how can they be resolved?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, temperature) or receptor subtype specificity. For example, a compound may show high affinity for 5-HT2A_{2A} but low activity at 5-HT1B_{1B}. Resolve contradictions by:
  • Standardizing assay protocols (e.g., radioligand displacement assays at 25°C).
  • Conducting parallel studies with reference agonists/antagonists (e.g., ketanserin for 5-HT2A_{2A}).
  • Using CRISPR-edited cell lines to isolate receptor subtypes .

Q. What strategies improve the metabolic stability of this compound derivatives in pharmacokinetic studies?

  • Methodological Answer :
  • Structural modifications : Replace labile groups (e.g., primary amines) with bioisosteres like azetidines or tert-butyl carbamates.
  • In vitro microsomal assays : Use liver microsomes (human/rat) to identify metabolic hotspots via LC-MS/MS.
  • Pro-drug approaches : Introduce ester or phosphate groups to enhance solubility and reduce first-pass metabolism. Validate stability in plasma via half-life (t1/2t_{1/2}) measurements .

Q. How can computational modeling predict the interaction of this compound with G protein-coupled receptors (GPCRs)?

  • Methodological Answer :
  • Homology modeling : Build GPCR structures (e.g., dopamine D4_4) using templates from the Protein Data Bank (PDB).
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability.
  • Free energy perturbation (FEP) : Calculate binding free energy differences for analogs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Analysis & Experimental Design

Q. How should researchers interpret conflicting data on the cytotoxicity of this compound derivatives?

  • Methodological Answer :
  • Dose-response curves : Compare IC50_{50} values across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific toxicity.
  • Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways.
  • Mitochondrial toxicity screening : Measure ATP levels via luminescence assays. Contradictions may arise from off-target effects, requiring transcriptomic profiling (RNA-seq) to identify dysregulated pathways .

Q. What experimental controls are critical when studying the enzymatic inhibition of this compound analogs?

  • Methodological Answer :
  • Positive controls : Include known inhibitors (e.g., pargyline for monoamine oxidases).
  • Negative controls : Use vehicle-only treatments (e.g., DMSO <0.1%).
  • Enzyme kinetics : Perform Michaelis-Menten analysis to determine KiK_i values. Account for non-specific binding by pre-incubating enzymes with bovine serum albumin (BSA) .

Tables of Key Data

Property Value/Technique Reference
Synthetic Yield 65–78% (reductive amination)
LogP 3.2 (predicted via ChemAxon)
5-HT2A_{2A} IC$ _{50} 120 nM (radioligand displacement assay)
Metabolic t1/2t_{1/2} 2.3 hours (human liver microsomes)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.